3-(Furan-3-yl)prop-2-yn-1-ol
Description
3-(Furan-3-yl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a furan-3-yl substituent. Its molecular formula is C₇H₆O₂, with a molecular weight of 122.12 g/mol. The compound combines the π-electron-rich furan ring with a terminal alkyne group, making it a versatile intermediate in organic synthesis, particularly in click chemistry and heterocyclic compound development. The presence of the hydroxyl group (-OH) and alkyne moiety enables diverse reactivity, including participation in Huisgen cycloadditions, Sonogashira couplings, and nucleophilic additions .
Properties
CAS No. |
54356-08-0 |
|---|---|
Molecular Formula |
C7H6O2 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
3-(furan-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H6O2/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,4H2 |
InChI Key |
RBRVDYPUVVPDDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C#CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Heteroaromatic Substitutents
Table 1: Comparison of Propargyl Alcohol Derivatives with Heteroaromatic Substituents
Key Observations:
- Electronic Effects: The furan-3-yl group in this compound provides electron-rich aromaticity, enhancing its participation in cycloaddition reactions compared to pyridine or quinoxaline derivatives, which may exhibit electron-deficient behavior .
- Biological Activity: Quinoxaline derivatives (e.g., LA-55) demonstrate significant anticancer properties, attributed to the planar heteroaromatic system interacting with cellular targets. The furan analog’s bioactivity remains underexplored but is hypothesized to depend on furan’s ability to mimic bioactive natural product motifs .
Crystallographic and Analytical Comparisons
- Crystallography : Propargyl alcohols like 3-(Prop-2-yn-1-yloxy)phthalonitrile () exhibit planar molecular geometries due to conjugation between alkyne and aromatic systems. The furan derivative’s structure is expected to show similar planarity, with hydrogen bonding via the hydroxyl group influencing crystal packing .
- Spectroscopy : NMR and FTIR data for this compound would feature characteristic alkyne C≡C stretches (~2100 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹), analogous to LA-55 and other propargyl alcohols .
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